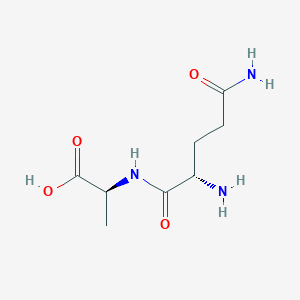

H-Gln-Ala-OH

Description

Peptide chemistry is a dynamic field that explores the structure, synthesis, and function of peptides—short chains of amino acids linked by peptide bonds. Within this domain, dipeptides, the simplest form of peptides consisting of two amino acids, hold a special place.

Dipeptides are fundamental to understanding the complexities of protein structure and function. numberanalytics.com They serve as crucial building blocks for proteins and are involved in a myriad of physiological processes. numberanalytics.com Their biological activities are diverse, with some acting as neurotransmitters or neuromodulators, while others exhibit antioxidant properties or participate in cell signaling pathways. numberanalytics.comnovapublishers.com

The study of dipeptides provides valuable insights into the intermolecular interactions and hydration properties of larger, more complex protein molecules. taylorandfrancis.com Their relative simplicity makes them ideal models for investigating the fundamental principles of peptide folding and stability. researchgate.net Furthermore, dipeptides have garnered attention for their potential in various industrial applications, including the development of new therapeutic agents and functional foods. numberanalytics.comresearchgate.net The cost-effectiveness and potential for oral administration make di- and tripeptides particularly attractive for drug discovery and development. researchgate.net

Glutaminyl-Alanine (H-Gln-Ala-OH) is a dipeptide formed from the amino acids L-glutamine and L-alanine. nih.gov It is a subject of research due to its role as a building block in the synthesis of more complex peptides and its potential biological activities. The synthesis of poly-(L-glutaminyl-L-alanine) has been explored as a model for the silks produced by certain insects, highlighting its relevance in materials science. rsc.org

The chemical properties of this compound, such as its molecular weight and solubility, are crucial for its application in synthetic peptide chemistry. Researchers utilize various methods, including solid-phase and liquid-phase peptide synthesis, to construct peptides containing the Gln-Ala sequence. numberanalytics.com The stability of the dipeptide is influenced by factors like pH and temperature, which are important considerations in its handling and application. numberanalytics.com

Detailed research findings have explored the synthesis of this compound and its derivatives. For instance, the synthesis of L-glutaminyl-L-alanine has been achieved through methods involving carbobenzoxy-L-alanyl azide (B81097) and L-glutamine methyl ester. acs.org Another patented method describes the synthesis of alanyl-glutamine by reacting N-terminal protected alanine (B10760859) with triphenylphosphine (B44618) and hexachloroethane (B51795) to form an active ester, which then reacts with glutamine. google.com

The study of this compound extends to its use as a substrate for enzymes. For example, the tripeptide H-Gln-Tyr-Ala-OH serves as a substrate to study the activity of glutaminyl cyclase, an enzyme that converts N-terminal glutamine residues into pyroglutamate (B8496135). evitachem.compnas.org This demonstrates the importance of the Gln-Ala sequence in understanding enzymatic processes.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoic acid | nih.gov |

| Molecular Formula | C8H15N3O4 | nih.gov |

| Molecular Weight | 217.22 g/mol | nih.gov |

| CAS Number | 16874-70-7 | nih.govchemicalbook.com |

| Synonyms | Gln-Ala, L-GLUTAMINYL-L-ALANINE, glutaminylalanine | nih.gov |

| Physical Description | Solid | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(8(14)15)11-7(13)5(9)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQVCWVVIYYWRR-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314377 | |

| Record name | L-Glutaminyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutaminylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16874-70-7 | |

| Record name | L-Glutaminyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutaminyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutaminylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for H Gln Ala Oh and Peptides Containing the Gln Ala Sequence

Chemical Synthesis Approaches

Chemical synthesis remains the cornerstone for producing H-Gln-Ala-OH and its containing peptides. The primary challenge revolves around the efficient formation of the amide bond between glutamine and alanine (B10760859) while managing the reactive side chain of glutamine and preventing unwanted side reactions, such as racemization. peptide.compeptide.com

Solid-Phase Peptide Synthesis (SPPS) Strategies for Gln-Ala Sequence Incorporation

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is a widely adopted method for assembling peptide chains, including those with Gln-Ala sequences. 20.210.105 In SPPS, the peptide is constructed step-by-step while anchored to an insoluble polymer support, which simplifies the purification process as excess reagents and byproducts are removed by simple washing. bachem.comnih.gov

The two primary SPPS strategies are Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) and Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry, distinguished by the type of temporary protecting group used for the α-amino group. bachem.comiris-biotech.de The Fmoc/tBu strategy is generally preferred due to its use of milder basic conditions for deprotection (typically with piperidine), compared to the strong acids like hydrogen fluoride (B91410) (HF) or trifluoroacetic acid (TFA) required in Boc chemistry. iris-biotech.denih.gov

A critical consideration in the SPPS of Gln-Ala sequences is the protection of the glutamine side-chain amide. While it's possible to incorporate glutamine without side-chain protection, there is a risk of dehydration of the amide to a nitrile when repeatedly exposed to carbodiimide (B86325) coupling reagents. peptide.compeptide.com To mitigate this, protecting groups like the trityl (Trt) group are commonly employed in Fmoc chemistry. peptide.com The use of pre-loaded resins, where the C-terminal amino acid (Alanine in this case) is already attached to the solid support, can streamline the initial steps of the synthesis. bachem.com

The synthesis of a peptide containing the Gln-Ala-Ala sequence has been demonstrated in the context of preparing semaglutide (B3030467) analogues, where the sequence is assembled stepwise onto a solid support. google.com Challenges such as peptide chain aggregation, particularly in "difficult sequences," can be mitigated by incorporating solubilizing pre-sequences. nih.gov For instance, the synthesis of H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2 was successfully achieved using SPPS. csic.esnih.gov

Table 1: Key Protecting Groups in Fmoc-SPPS for Gln-Ala Synthesis

| Functional Group | Protecting Group | Deprotection Condition | Reference |

|---|---|---|---|

| α-Amino (Temporary) | Fmoc | 20-50% Piperidine in DMF | iris-biotech.de |

| Gln Side-Chain Amide | Trt (Trityl) | TFA (during final cleavage) | peptide.com |

Solution-Phase Peptide Synthesis Techniques for this compound and Analogues

Solution-phase peptide synthesis (SPS), also known as classical synthesis, involves carrying out the reactions in a homogenous solution. nih.gov While more labor-intensive due to the need for purification after each step, SPS is often preferred for large-scale synthesis of short peptides like this compound. rsc.org

The synthesis typically involves protecting the amino group of glutamine and the carboxyl group of alanine, coupling the two amino acids, and then removing the protecting groups. A common strategy involves using the carbobenzyloxy (Cbz or Z) group for N-terminal protection. nih.gov One documented method for synthesizing N(2)-L-alanyl-L-glutamine involves multiple steps: protection of glutamine's amino and side-chain amide groups, esterification of its carboxyl group, coupling with a protected alanine, saponification of the ester, and final deprotection. google.com Another approach describes the reaction of N-terminal protected alanine with triphenylphosphine (B44618) and hexachloroethane (B51795) to form an active ester, which then reacts with glutamine in a mixed organic-aqueous basic solution before final deprotection. google.com

A key advantage of SPS is the ability to purify intermediates, ensuring high purity of the final product. researchgate.net Fragment condensation, where smaller, pre-synthesized peptide fragments are coupled in solution, is a powerful strategy for producing larger peptides. ias.ac.in

Development and Application of Advanced Coupling Reagents for Gln-Ala Peptide Bond Formation

The formation of the peptide bond between glutamine and alanine requires the activation of the carboxylic acid group of the incoming amino acid. The choice of coupling reagent is crucial for achieving high efficiency, minimizing side reactions, and preserving the stereochemical integrity of the amino acids. iris-biotech.deuni-kiel.de

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classical coupling reagents. peptide.combrieflands.com However, their use can lead to side reactions, including the dehydration of the glutamine side-chain amide and racemization. peptide.compeptide.com To suppress these issues, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, HOAt, are almost always used in conjunction with carbodiimides. peptide.compeptide.com

In recent decades, more advanced phosphonium (B103445) and aminium/uronium salt-based reagents have been developed. researchgate.netbachem.comsigmaaldrich.com These reagents, such as Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), are known for their high reactivity and efficiency, especially in difficult couplings. researchgate.netsigmaaldrich.com Reagents like HATU, which form highly reactive OAt esters, are particularly effective. sigmaaldrich.comresearchgate.net More recently, reagents based on Oxyma Pure, such as COMU, have been introduced as highly reactive and stable alternatives. brieflands.comsigmaaldrich.com

The choice of reagent can significantly impact the outcome. For instance, in the synthesis of an alamethicin (B1591596) fragment, the coupling of Boc-Val-Aib-OH with Aib-OMe failed with DCC alone but succeeded when HOBt was used as an additive. ias.ac.in

Table 2: Common Coupling Reagents for Gln-Ala Peptide Bond Formation

| Reagent Class | Examples | Key Features | Reference(s) |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective; often used with additives (HOBt, HOAt) to reduce side reactions. | peptide.combrieflands.combachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly reactive, suitable for sterically hindered couplings. | researchgate.netsigmaaldrich.com |

Stereochemical Control and Racemization Prevention in Gln-Ala Peptide Synthesis

Maintaining the stereochemical purity of the constituent amino acids is paramount in peptide synthesis, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur at the α-carbon of the activated amino acid during the coupling step. nih.goviris-biotech.de

Several factors influence the extent of racemization:

Coupling Reagents and Additives: The type of coupling reagent is critical. Activation of N-protected amino acids generates a racemizable intermediate. nih.gov The addition of reagents like HOBt or HOAt to carbodiimide-mediated couplings significantly suppresses racemization by forming active esters that are less prone to it. peptide.compeptide.com Uronium and phosphonium reagents like HATU are also designed to minimize racemization. peptide.comsigmaaldrich.com

Protecting Groups: The Nα-protecting group plays a role. Urethane-based protecting groups like Boc and Fmoc are generally effective at preventing racemization compared to N-acyl groups. brieflands.com A study reported that using a thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) protecting group greatly suppressed α-carbon racemization compared to standard Fmoc chemistry. nih.gov

Reaction Conditions: The choice of base and solvent can also affect stereochemical integrity. The use of tertiary amines for neutralization must be carefully controlled. 20.210.105

Histidine and cysteine are particularly susceptible to racemization, but all amino acids can be affected to some degree. peptide.com Strategies to prevent racemization include the use of less-activating coupling conditions, the addition of racemization suppressants, and careful selection of protecting groups. brieflands.compeptide.com

Green Chemistry Principles in Gln-Ala Peptide Synthesis

Traditional peptide synthesis, particularly SPPS, generates significant chemical waste, primarily from the use of hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), and the use of excess reagents. whiterose.ac.ukrsc.org This has prompted research into greener synthetic alternatives. nih.gov

Key areas of focus for greening peptide synthesis include:

Solvent Replacement: Identifying and utilizing greener solvents is a major goal. Propylene carbonate has been demonstrated as a viable, non-reprotoxic replacement for DMF and DCM in both solution- and solid-phase synthesis. rsc.orgresearchgate.net Other research has explored the use of N-butylpyrrolidinone (NBP) or mixtures like dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate. Water itself is being investigated as the ultimate green solvent for some SPPS steps. nih.govcsic.es

Atom Economy: Improving the atom economy by reducing the use of excess amino acids and coupling reagents is another objective. nih.gov

Alternative Resins: The development of biodegradable resins, such as those based on poly-ε-lysine or poly-lactide-co-glycolide (PLGA), could reduce solid waste. brieflands.com

While the transition to fully green peptide manufacturing is ongoing, the adoption of greener solvents and the optimization of reaction conditions to reduce waste are significant steps toward making the synthesis of peptides like this compound more sustainable. whiterose.ac.uknih.gov

Enzymatic Synthesis Pathways

Enzymatic synthesis offers a green and highly specific alternative to chemical methods for producing dipeptides like Gln-Ala. These methods operate under mild conditions (aqueous environment, neutral pH, ambient temperature), avoid the need for complex protection/deprotection steps, and are inherently stereospecific, thus preventing racemization. nih.govmdpi.com

One approach is the kinetically controlled synthesis using proteases. For example, a protected dipeptide, Z-Ala-Gln, was successfully synthesized using papain as a biocatalyst with Z-Ala-OMe as the acyl donor and glutamine as the nucleophile. nih.gov This method achieved a 35.5% yield under optimized conditions. nih.gov

Another innovative method involves the use of L-amino acid α-ligases (Lals). An L-amino acid α-ligase from Bacillus subtilis has been shown to catalyze the ATP-dependent synthesis of various dipeptides from unprotected amino acids. nih.gov While this specific enzyme was reported to synthesize Alanyl-Glutamine (Ala-Gln), it did not produce Glutaminyl-Alanine (Gln-Ala). nih.gov However, this highlights the potential of enzyme discovery and engineering to develop biocatalysts for specific dipeptide products.

The enzymatic hydrolysis of proteins from sources like wheat or corn using proteases such as Alcalase is another common method for producing glutamine-containing peptides, although this typically results in a mixture of peptides rather than a specific dipeptide like Gln-Ala. mdpi.com

Challenges in enzymatic synthesis include enzyme stability, substrate inhibition, and often lower yields compared to chemical synthesis. mdpi.com Nevertheless, for specific targets like dipeptides, it represents a promising and environmentally friendly manufacturing route.

Table 3: Comparison of Synthesis Methodologies for Gln-Ala Peptides

| Methodology | Key Advantages | Key Disadvantages | Reference(s) |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Simplified purification, automation is possible, suitable for long peptides. | High solvent and reagent consumption, potential for side reactions and aggregation. | 20.210.105bachem.comnih.gov |

| Solution-Phase Peptide Synthesis (SPS) | Scalable, allows for intermediate purification, high purity of final product. | Labor-intensive, time-consuming, difficult for long peptides. | nih.govrsc.org |

| Enzymatic Synthesis | High stereospecificity (no racemization), green (mild aqueous conditions), no protecting groups needed. | Enzyme cost and stability, often lower yields, may not be applicable for all sequences. | nih.govmdpi.comnih.gov |

Biocatalytic Approaches for Dipeptide Synthesis

Biocatalytic methods for dipeptide synthesis offer significant advantages over traditional chemical synthesis, such as milder reaction conditions, high specificity, and the avoidance of toxic reagents and byproducts. researchgate.netmdpi.com Enzymes, acting as biocatalysts, can directly mediate the formation of peptide bonds.

One of the key breakthroughs in this area was the discovery of an L-amino acid α-ligase (Lal) from Bacillus subtilis. kyowahakko-bio.co.jpnih.gov This enzyme can directly link two free amino acids in an ATP-dependent manner, eliminating the need for the protection and deprotection steps that complicate chemical synthesis. nih.gov The substrate specificity of this ligase is broad, allowing for the synthesis of various dipeptides, including Ala-Gln. nih.gov

Another biocatalytic approach involves the use of proteases, such as papain, in a kinetically controlled synthesis. nih.gov In this method, an N-terminally protected and C-terminally activated amino acid (e.g., Z-Ala-OMe) acts as the acyl donor, which reacts with the nucleophile (Gln) in the presence of the enzyme. nih.gov Under optimized conditions of pH, temperature, and substrate ratio, the synthesis of the protected dipeptide Z-Ala-Gln can be achieved, which can then be deprotected to yield the final product. nih.gov Research has shown that a yield of 35.5% for Z-Ala-Gln can be obtained using papain. nih.gov

The use of immobilized enzymes is also a promising strategy, as it allows for easier separation of the catalyst from the reaction mixture and enhances enzyme stability. For instance, silica-immobilized Bacillus protease and Pseudomonas lipase (B570770) have been used for the synthesis of N-acyl glycines. d-nb.info

| Enzyme | Method | Substrates | Product | Key Findings |

| L-amino acid α-ligase (Bacillus subtilis) | Direct ligation | L-Alanine, L-Glutamine | H-Ala-Gln-OH | ATP-dependent synthesis from unprotected amino acids, avoiding protection/deprotection steps. nih.gov |

| Papain | Kinetically controlled synthesis | Z-Ala-OMe, Gln | Z-Ala-Gln | Achieved a 35.5% yield under optimized conditions (pH 9.5, 35°C). nih.gov |

Fermentative Production Strategies for Amino Acid Derivatives Applicable to Dipeptides

Fermentative production offers a direct and cost-effective route to dipeptides like this compound by leveraging the metabolic machinery of microorganisms. researchgate.netnih.gov This approach combines the principles of amino acid fermentation with the expression of dipeptide-forming enzymes in a single organism. kyowahakko-bio.co.jp

A significant advancement in this field is the development of metabolically engineered Escherichia coli strains for the fermentative production of Ala-Gln. nih.govasm.org This was achieved by introducing the L-amino acid α-ligase (Lal) from Bacillus subtilis into E. coli. nih.gov To enhance production, several metabolic manipulations were performed:

Reduction of dipeptide degradation: Genes responsible for dipeptide-degrading activities (peptidases such as PepA, PepB, PepD, and PepN, and the dipeptide transport system Dpp) were inactivated. nih.govresearchgate.net

Enhancement of substrate supply: The biosynthesis of the constituent amino acids, L-alanine and L-glutamine, was increased. This involved deregulating glutamine biosynthesis and overexpressing a heterologous L-alanine dehydrogenase. nih.govnih.gov

Controlled enzyme expression: The expression of the Lal enzyme was controlled to prevent it from hampering cell growth. nih.gov

Using this strategy, engineered E. coli strains have been able to produce significant quantities of Ala-Gln directly from glucose and ammonia (B1221849) in fed-batch cultivation, with titers exceeding 100 mM. asm.org A key advantage of this fermentative process is its high specificity, which prevents the formation of longer peptides or dipeptides containing D-amino acids. asm.org

Further metabolic engineering efforts have focused on using more readily available substrates like glutamic acid. researchgate.net By introducing a glutamine synthesis module (glutamine synthetase) into the engineered E. coli, the strain could efficiently produce Ala-Gln from glutamic acid and alanine. researchgate.net Balancing the expression of the ligase and the glutamine synthetase was crucial for optimizing the yield. researchgate.net Using a final engineered strain as a whole-cell biocatalyst, a production of 71.7 mM Ala-Gln with a conversion rate of 71.7% has been reported. researchgate.net

| Organism | Key Genetic Modifications | Substrates | Product Titer | Key Findings |

| Escherichia coli | Expression of L-amino acid α-ligase (Lal); disruption of peptidase and dipeptide transport genes; enhanced alanine and glutamine biosynthesis. nih.govasm.org | Glucose, Ammonia | >100 mM | Direct fermentative production of Ala-Gln without the need for amino acid supplementation. asm.org |

| Escherichia coli | Overexpression of Lal and glutamine synthetase (GlnA); inactivation of peptidases and dipeptide transport system. researchgate.net | Glutamic acid, Alanine | 71.7 mM | Efficient production from a more readily available substrate. researchgate.net |

Enzymatic Biotransformations and Metabolic Roles of H Gln Ala Oh

Glutaminyl Cyclase (QC) Catalyzed Cyclization of H-Gln-Ala-OH

Glutaminyl cyclase (QC) is a key enzyme that catalyzes the intramolecular cyclization of N-terminal glutamine residues in peptides and proteins to form a pyroglutamate (B8496135) (pGlu) residue. edpsciences.orgedpsciences.org This post-translational modification is essential for the maturation and stability of numerous biologically active peptides and proteins. dergipark.org.trpnas.org

Mechanistic Investigations of Pyroglutamate Formation from N-Terminal Glutamine

The formation of pyroglutamate from an N-terminal glutamine, as in this compound, is a reaction that can occur spontaneously, but is significantly accelerated by glutaminyl cyclase (QC). edpsciences.orgpnas.orgnih.gov The enzymatic mechanism involves the intramolecular attack of the α-amino group on the γ-carbonyl carbon of the glutamine side chain, leading to the formation of a five-membered lactam ring and the release of an ammonia (B1221849) molecule. asm.org

Several key aspects of the QC-catalyzed mechanism have been elucidated through structural and computational studies:

Role of the Zinc Ion: Human QC is a zinc-dependent enzyme. edpsciences.orgedpsciences.org The zinc ion in the active site plays a crucial role in catalysis by polarizing the γ-amide group of the glutamine substrate, which increases the electrophilicity of the γ-carbonyl carbon. dergipark.org.trnih.gov It also stabilizes the oxyanion intermediate that forms during the nucleophilic attack. scispace.com

Proton Transfer Network: The catalytic process involves a complex network of proton transfers. Computational studies suggest that a glutamate (B1630785) residue (Glu201 in human QC) acts as a proton shuttle, functioning as both a general base and a general acid. nih.gov This residue enhances the nucleophilicity of the attacking α-amino group and facilitates the departure of the ammonia leaving group. nih.gov Other residues, such as Asp248, contribute to this proton transfer network through hydrogen bonding. nih.gov

Rate-Determining Step: Theoretical investigations using density functional theory (DFT) have indicated that the rate-determining step of the reaction is not the initial nucleophilic attack, which has a very low activation barrier, but rather a subsequent proton transfer step. nih.govdntb.gov.ua This proton transfer, assisted by Glu201, leads to the formation of an ammonia molecule that is a good leaving group. nih.gov

Enzyme Kinetics and Substrate Specificity of Glutaminyl Cyclase Towards this compound

The kinetic parameters of glutaminyl cyclase are influenced by the substrate's size and the nature of the amino acid adjacent to the N-terminal glutamine. While specific kinetic data for this compound is not extensively reported, general principles of QC substrate specificity can be applied.

Mammalian QCs exhibit a dependency on the size and composition of their substrates. nih.gov Generally, the enzyme shows higher selectivity for longer peptides. google.com Studies on various dipeptides and oligopeptides have shown that the nature of the second amino acid residue influences the kinetic constants. nih.govgoogle.com For instance, substrates with aromatic amino acids in the penultimate position often show high turnover numbers. dergipark.org.tr

The pH optimum for the conversion of glutaminyl residues is typically around pH 8.0. acs.org The specificity constants (kcat/Km) for dipeptides are generally higher for plant-derived QC compared to human QC, although the selectivity for oligopeptides is similar for both. nih.gov

Table 1: Factors Influencing Glutaminyl Cyclase Activity

| Factor | Influence on QC Activity |

|---|---|

| Substrate Length | Mammalian QC selectivity generally increases with the length of the peptide substrate. google.com |

| Penultimate Residue | Aromatic side chains in the second position can lead to higher turnover numbers. dergipark.org.tr |

| pH | The optimal pH for glutaminyl conversion is typically around 8.0. acs.org |

Structural and Functional Aspects of Glutaminyl Cyclase Relevant to this compound Conversion

The three-dimensional structure of human QC reveals a globular mixed α/β fold. pnas.orggoogle.com The active site is a relatively closed cavity containing a single zinc ion. pnas.orgnih.gov

Key structural and functional features include:

Active Site Residues: The zinc ion is tetrahedrally coordinated by three conserved amino acid residues (His140, Asp159, Glu202, and His330 have been identified as key residues in various studies) and a water molecule. asm.orggoogle.comusm.edu In the presence of certain inhibitors, the water molecule is displaced. pnas.orgnih.gov Other important residues in the active site include Glu201, Trp207, Asp248, Asp305, and Trp329. pnas.orgnih.govgoogle.com

Substrate Binding: The Trp329 residue plays a significant role in substrate binding and in stabilizing the transition state during cyclization. nih.gov The active site can display different conformations, partly due to the orientation of the indole (B1671886) ring of Trp207, which can result in different binding modes for the substrate. pnas.orgnih.gov

Catalytic Triad (B1167595): Recent studies have identified a catalytic triad involving E201 that directly mediates proton transfers, while D248 and D305 are important for maintaining the orientation of this triad and stabilizing substrate binding. acs.org

Theoretical Modeling of QC Catalysis with this compound as a Substrate

Computational approaches, including density functional theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) calculations, have provided significant insights into the catalytic mechanism of QC. nih.govacs.org

These theoretical models have helped to:

Elucidate the Reaction Pathway: Modeling has confirmed that the catalytic process involves a low-barrier nucleophilic attack followed by a rate-limiting proton transfer. nih.govdntb.gov.ua

Identify Key Residues: Computational studies have highlighted the crucial roles of the zinc ion, Glu201 as a proton shuttle, and other active site residues in substrate binding and catalysis. nih.govacs.org

Understand Inhibitor Binding: Molecular dynamics simulations have been used to study the binding of inhibitors to the QC active site, which is valuable for the design of new therapeutic agents. nih.govbohrium.combjut.edu.cnrsc.org For example, simulations have revealed the stability and binding interactions of various inhibitors within the QC active site over extended time periods. nih.govbjut.edu.cn

General Enzymatic Degradation and Stability of this compound

The dipeptide L-alanyl-L-glutamine (Ala-Gln), chemically equivalent to this compound, is known for its greater stability in aqueous solutions compared to free L-glutamine, which degrades relatively quickly. merckmillipore.comcellseco.com This enhanced stability is a key reason for its use in applications like cell culture media. cellseco.comevonik.com

However, this compound is susceptible to enzymatic degradation. The primary routes of degradation are:

Cleavage of the peptide bond: Peptidases can hydrolyze the peptide bond between the glutamine and alanine (B10760859) residues, releasing the individual amino acids.

Deamination of the amide group: The amide group of the glutamine residue can be deaminated. nih.gov

A study on the degradation kinetics of Ala-Gln in aqueous solution showed that the degradation follows pseudo-first-order kinetics. nih.gov The maximum stability was observed at a pH of approximately 6.0. nih.gov The rate of degradation of glutamine-containing dipeptides is influenced by the N-terminal amino acid, with the rate decreasing in the order: Gly-Gln, Ala-Gln, Leu-Gln, Val-Gln, and Ile-Gln. nih.gov

Broader Biochemical Pathway Interconnections Involving Glutamine and Alanine Moieties from this compound Metabolism (Mechanistic Focus)

Once this compound is degraded into its constituent amino acids, glutamine and alanine, they enter a wide array of central metabolic pathways. Both are key glucogenic amino acids, meaning their carbon skeletons can be used for the synthesis of glucose. mdpi.comnih.gov

Glutamine Metabolism:

Glutaminolysis: Glutamine is a major metabolic fuel for rapidly dividing cells. bosterbio.com It enters the mitochondria and is converted to glutamate and ammonia by the enzyme glutaminase (B10826351) (GLS). bosterbio.comcreative-proteomics.comnih.gov

TCA Cycle Anaplerosis: Glutamate is then converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase (GDH) or aminotransferases. bosterbio.comantibody-creativebiolabs.com The entry of α-KG into the TCA cycle replenishes its intermediates, a process known as anaplerosis, which is crucial for energy production and biosynthesis. bosterbio.comantibody-creativebiolabs.com

Nucleotide and Neurotransmitter Synthesis: Glutamine serves as a precursor for the synthesis of nucleotides (purines and pyrimidines) and certain neurotransmitters. creative-proteomics.comd-nb.info

Glutathione Synthesis: It is also a key component in the synthesis of the antioxidant glutathione. creative-proteomics.comd-nb.info

Alanine Metabolism:

Glucose-Alanine Cycle: Alanine plays a central role in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues, like muscle, to the liver. wikipedia.orgcreative-proteomics.com In muscles, amino groups are transferred to pyruvate (B1213749) (a product of glycolysis) to form alanine. wikipedia.org

Hepatic Gluconeogenesis: Alanine is transported to the liver, where it is converted back to pyruvate by alanine aminotransferase (ALT). creative-proteomics.comnih.gov This pyruvate is a primary substrate for gluconeogenesis, the synthesis of new glucose molecules. creative-proteomics.comnih.gov

TCA Cycle Entry: The pyruvate generated from alanine can also be oxidized via the TCA cycle for energy production. nih.gov

Interconnections and Tissue-Specific Roles:

Glutamine is a significant gluconeogenic substrate, particularly in the kidneys. nih.gov In contrast, alanine-driven gluconeogenesis primarily occurs in the liver. nih.gov

In intestinal epithelial cells, glutamine is a major fuel source. It is metabolized to glutamate, which can then be transaminated to form alanine. d-nb.info

During periods of fasting or metabolic stress, the breakdown of muscle protein provides amino acids, including branched-chain amino acids, which serve as nitrogen donors for the synthesis of alanine and glutamine. nih.govbiorxiv.org These are then released into the circulation to support gluconeogenesis in the liver and kidneys. nih.gov

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| L-glutamine | Gln, Q |

| L-alanine | Ala, A |

| Pyroglutamate | pGlu |

| Glutaminyl cyclase | QC |

| Glutamate | Glu, E |

| Ammonia | NH3 |

| Zinc ion | Zn2+ |

| α-ketoglutarate | α-KG |

| Pyruvate | - |

| Glutaminase | GLS |

| Glutamate dehydrogenase | GDH |

| Alanine aminotransferase | ALT |

| L-alanyl-L-glutamine | Ala-Gln |

| Glycyl-L-glutamine | Gly-Gln |

| L-leucyl-L-glutamine | Leu-Gln |

| L-valyl-L-glutamine | Val-Gln |

Advanced Structural and Conformational Analysis of H Gln Ala Oh

Computational Chemistry and Molecular Modeling Approaches for Dipeptide Conformations

Computational methods have become indispensable tools for investigating the conformational preferences and electronic properties of peptides. mpg.de These approaches allow for the detailed exploration of the potential energy surface of H-Gln-Ala-OH, identifying stable conformers and the energetic barriers between them.

Molecular Dynamics Simulations and Energy Minimization Techniques

Molecular Dynamics (MD) simulations and energy minimization are powerful computational techniques used to explore the conformational space of molecules like this compound. MD simulations model the atomic motions of the dipeptide over time by integrating Newton's laws of motion, providing insights into the dynamic behavior and conformational flexibility of the molecule. nih.gov Energy minimization techniques, on the other hand, are used to locate the stable, low-energy conformations on the potential energy surface.

In a typical MD simulation of this compound, the system would be solvated in a water box to mimic physiological conditions. The simulation would reveal how the dipeptide's backbone and side chains move and interact with the surrounding water molecules. By analyzing the trajectory of the simulation, researchers can identify the most populated conformational states.

Energy minimization is then often employed to refine the structures obtained from MD simulations or other conformational search methods. This process systematically alters the geometry of the molecule to find a local or global minimum on the potential energy surface, representing a stable conformation. For this compound, this would involve optimizing the torsional angles of the backbone (phi, psi) and the side chains of glutamine and alanine (B10760859) to find the most energetically favorable arrangement.

| Torsional Angle | Value (degrees) |

|---|---|

| Φ (Phi) | -120 |

| Ψ (Psi) | +140 |

| χ1 (Gln) | -60 |

| χ2 (Gln) | +170 |

| χ3 (Gln) | -85 |

Quantum Chemical Calculations for Electronic Properties (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of this compound. science.gov These methods can be used to calculate various electronic properties that are crucial for understanding the reactivity and intermolecular interactions of the dipeptide.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the oxygen and nitrogen atoms of the peptide bond and the glutamine side chain, while the LUMO may be distributed over the carbonyl carbons.

The Molecular Electrostatic Potential (MEP) is another important property derived from quantum chemical calculations. The MEP maps the electrostatic potential onto the electron density surface of the molecule, revealing regions of positive and negative potential. This map is invaluable for predicting how this compound will interact with other molecules, such as water, ions, or receptor binding sites. The negative potential regions (typically around oxygen and nitrogen atoms) indicate sites for electrophilic attack, while positive regions are susceptible to nucleophilic attack.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding) in Dipeptide Structures

The conformation of this compound is significantly influenced by a network of intramolecular and intermolecular interactions. Intramolecular hydrogen bonds, for instance, can play a crucial role in stabilizing specific folded conformations. mpg.de In this compound, a hydrogen bond could form between the amide proton of alanine and the carbonyl oxygen of glutamine, leading to a C7 ring structure, a common motif in peptides. mpg.de The side chain of glutamine, with its amide group, can also form intramolecular hydrogen bonds with the peptide backbone.

Intermolecular interactions are critical when considering this compound in a condensed phase, such as in solution or a crystal. Hydrogen bonds with solvent molecules, particularly water, will compete with intramolecular hydrogen bonds and influence the conformational equilibrium. In a crystalline state, intermolecular hydrogen bonds between adjacent dipeptide molecules would be a dominant force in determining the crystal packing.

Computational methods can be used to identify and quantify these interactions. For example, analyzing the distances and angles between potential donor and acceptor atoms in simulated structures can reveal the presence and geometry of hydrogen bonds.

Spectroscopic and Diffraction Techniques for Conformational Elucidation (Theoretical Underpinnings)

Experimental techniques, underpinned by strong theoretical principles, are essential for validating and refining the conformational models of this compound derived from computational studies.

Spectroscopic techniques probe the energy levels of the molecule, which are sensitive to its conformation. researchgate.net Infrared (IR) and Raman spectroscopy, for example, can provide information about the vibrational modes of the peptide backbone and side chains. The frequencies of the amide I and amide II bands in the IR spectrum are particularly sensitive to the secondary structure of peptides. aip.org Theoretical calculations of vibrational spectra for different conformers of this compound can be compared with experimental spectra to aid in conformational assignment. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. The chemical shifts of protons and carbons are highly dependent on their local electronic environment, which is a function of the dipeptide's conformation. researchgate.net Coupling constants (J-couplings) can provide information about dihedral angles, and Nuclear Overhauser Effect (NOE) data can reveal through-space proximities between atoms, helping to define the three-dimensional structure in solution.

Advanced Analytical Methodologies for H Gln Ala Oh Detection and Quantification in Research Settings

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for the quantification of dipeptides like H-Gln-Ala-OH. Its high sensitivity and selectivity allow for precise measurements even at low concentrations in intricate biological samples.

Method Development for Quantitative Analysis of this compound

Developing a quantitative LC-MS/MS method for this compound involves several critical steps to ensure accuracy and reliability. A key challenge in analyzing small, polar molecules like dipeptides is achieving adequate retention on standard reversed-phase liquid chromatography columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed as it provides better retention for such polar analytes. nih.gov

The process begins with the optimization of mass spectrometry parameters. This is typically done by infusing a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion and the most intense and stable product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). For this compound, this would involve identifying the [M+H]⁺ ion and its characteristic fragment ions.

Chromatographic conditions must be meticulously developed to separate this compound from other matrix components. This includes selecting the appropriate column, mobile phase composition (often a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate), and gradient elution program. nih.gov The use of stable-isotope-labeled internal standards is a crucial strategy to compensate for matrix effects and variations in instrument response, thereby ensuring high accuracy. nih.gov

A significant consideration during method development for glutamine-containing peptides is the potential for in-source cyclization of glutamine to pyroglutamic acid. acs.org This artifact can lead to an underestimation of the analyte. Therefore, chromatographic separation of this compound from any potential pyroglutamic acid-containing species is essential, and mass spectrometer source conditions must be optimized to minimize this conversion. acs.org

Derivatization Strategies for Enhanced Chromatographic Separation and Detection

To overcome challenges associated with the direct analysis of small, polar dipeptides, pre-column derivatization is a widely used strategy. Derivatization modifies the chemical structure of this compound to improve its chromatographic behavior and enhance its detection sensitivity. nih.govnih.gov

Several derivatization reagents are available for targeting the amine groups present in dipeptides:

Dansyl Chloride (DNS-Cl): This reagent reacts with the primary and secondary amines of the dipeptide, rendering the molecule more hydrophobic. nih.govacs.orgnih.gov This increased hydrophobicity leads to better retention on reversed-phase columns and significantly improves ionization efficiency, boosting detection sensitivity by 10 to 1000-fold. nih.gov

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or FDAA): This is another effective derivatizing agent that reacts with the primary amine of the dipeptide. nih.gov The resulting adduct is larger and more easily retained and detected by LC-MS/MS. nih.gov

Monobromobimane (mBBr): While primarily used for thiol-containing molecules, its principles highlight the utility of derivatization in preventing unwanted side reactions and stabilizing analytes for accurate quantification. d-nb.info

Urea (B33335): A novel approach involves using urea for derivatization. Under optimized conditions of heat and pH, urea reacts with amino acids to form carbamoyl (B1232498) amino acids, which show improved retention on reversed-phase columns. mdpi.com This method could potentially be adapted for dipeptides like this compound.

The choice of derivatization agent depends on the specific requirements of the assay, including the complexity of the sample matrix and the desired sensitivity.

Validation Parameters for LC-MS/MS Methods (Linearity, Sensitivity, Selectivity, Reproducibility)

A developed LC-MS/MS method must be rigorously validated to ensure its reliability for the intended application. Key validation parameters are defined by international guidelines and include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of calibration standards over a defined concentration range. A regression analysis is performed, and a correlation coefficient (r²) of >0.99 is typically required. nih.govdavidpublisher.comchromatographyonline.com

Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.com For instance, methods for similar compounds have achieved LOQs in the low µg/kg range. chromatographyonline.com

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples and by using techniques like MRM fragment ratio normalization. nih.gov

Reproducibility and Precision: The precision of the method is the closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is evaluated at different levels: intra-day (repeatability) and inter-day (intermediate precision). An acceptable precision is generally considered to be an RSD of <15-20%. nih.govchromatographyonline.com

Accuracy: This refers to the closeness of the measured value to the true value. It is determined by analyzing quality control (QC) samples at different concentrations and calculating the percent recovery. Recoveries are often expected to be within a range of 80-120%. chromatographyonline.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage) is also evaluated to ensure that the sample integrity is maintained prior to analysis. cigb.edu.cu

Below is an example of typical validation parameters for a dipeptide analysis method.

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (r²) | > 0.99 | Achieved r² > 0.997. davidpublisher.com |

| Sensitivity (LOQ) | Signal-to-Noise Ratio ≥ 10 | Detection as low as 0.1 ng/mL. chromatographyonline.com |

| Accuracy (% Recovery) | 80 - 120% | Recoveries of 99 ± 1.2%. davidpublisher.com |

| Precision (% RSD) | < 15-20% | Average %RSD < 5%. nih.gov |

| Selectivity | No interference at analyte retention time | Confirmed by MRM ratio normalization. nih.gov |

High-Performance Liquid Chromatography (HPLC) Method Development

While LC-MS/MS is highly sensitive, HPLC with other detectors like UV-Vis can also be employed for the analysis of this compound, particularly at higher concentrations.

Non-Derivatization HPLC Techniques for Amino Acid and Dipeptide Analysis

Direct analysis of underivatized dipeptides like this compound by HPLC presents challenges due to their high polarity and lack of a strong chromophore for UV detection. However, methods have been developed to overcome these issues.

One approach is to use ion-exchange chromatography, which separates molecules based on their net charge. creative-proteomics.com Another strategy involves reversed-phase HPLC with specific mobile phase conditions. For instance, using a phosphate (B84403) buffer at a controlled pH can enable the separation of underivatized amino acids and potentially dipeptides. acs.org The detection is typically performed at low UV wavelengths, such as 200-225 nm. acs.org The main advantage of non-derivatization methods is the simplified sample preparation process. researchgate.net However, they generally offer lower sensitivity compared to derivatization-based methods or LC-MS/MS. scirp.org

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of highly polar compounds like this compound. HILIC uses a polar stationary phase (like silica (B1680970) or a bonded phase with polar functional groups) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.

This technique facilitates the retention of polar analytes that are poorly retained on traditional reversed-phase columns. nih.gov In HILIC, a water-rich layer is formed on the surface of the polar stationary phase, and the analyte partitions between this layer and the bulk mobile phase. By using a gradient that increases the aqueous component of the mobile phase, polar analytes like this compound can be effectively eluted and separated. HILIC is often coupled with mass spectrometry, as the high organic content of the mobile phase is advantageous for electrospray ionization (ESI), leading to enhanced sensitivity. researchgate.net The use of HILIC can circumvent the need for derivatization, streamlining the analytical workflow for dipeptides. nih.gov

H Gln Ala Oh As a Building Block in Supramolecular Assembly and Advanced Materials Research

Principles of Peptide Self-Assembly Featuring Gln-Ala Sequences

The spontaneous organization of peptide molecules into ordered, non-covalent supramolecular structures is a cornerstone of bottom-up nanotechnology. frontiersin.org This process, known as self-assembly, is dictated by the intrinsic information encoded within the amino acid sequence. mdpi.com Peptides containing glutamine (Gln) and alanine (B10760859) (Ala) residues are particularly noteworthy building blocks, participating in the formation of complex and functional nanomaterials. The principles governing their assembly are rooted in a delicate balance of intermolecular forces and are highly sensitive to molecular design and environmental conditions. rsc.orgrsc.org

Design Considerations for Self-Assembling Dipeptides and Oligopeptides

The rational design of self-assembling peptides is a key strategy for creating novel nanomaterials with tailored properties. rsc.orgbilkent.edu.tr A primary design consideration is amphiphilicity, where the peptide possesses both hydrophobic and hydrophilic domains. rsc.orgbilkent.edu.tr In sequences featuring Gln-Ala, the alanine residue contributes to the hydrophobic character, while the glutamine, with its polar amide side chain, provides hydrophilicity and hydrogen-bonding capability. mdpi.comnih.gov

Design strategies often involve creating sequences with alternating hydrophobic and hydrophilic residues, which promotes the formation of β-sheet structures. nih.govnih.gov These β-sheets can then laminate to bury the hydrophobic side chains away from the aqueous environment, leaving hydrophilic side chains exposed. nih.govacs.org For instance, peptides designed with alternating valine and lysine (B10760008) residues have been shown to form stable β-hairpin structures that self-assemble into hydrogels. nih.gov Similarly, the placement of glutamine can provide crucial hydrogen bonding sites for stabilizing the assembly, while alanine can contribute to the hydrophobic core driving the initial aggregation. mdpi.com

Another powerful design element is the use of cyclic peptides. mdpi.com Cyclization constrains the peptide backbone, pre-organizing it for stacking into well-defined structures like nanotubes. mdpi.com A prominent example involves a cyclic octapeptide with alternating D- and L-amino acids, including Gln and Ala, specifically cyclo[-(L-Gln-D-Ala-L-Glu-D-Ala)2-], which is designed to form a flat, ring-shaped conformation that stacks via hydrogen bonding. mdpi.comnih.govacs.orgnih.gov The introduction of charged residues, such as glutamic acid (Glu), can be used to control assembly through pH modulation, where electrostatic repulsion at high pH prevents aggregation until acidification triggers the process. acs.orgnih.gov

Influence of Amino Acid Sequence, Chirality, and Concentration on Assembly Pathways

The pathway of self-assembly and the final morphology of the resulting nanostructure are profoundly influenced by several factors, including the specific amino acid sequence, the chirality of the constituent amino acids, and the peptide concentration. frontiersin.org

Chirality: Chirality, the "handedness" of amino acid molecules (L- or D-isomers), plays a critical role in directing self-assembly. nih.govnih.gov Nature predominantly uses L-amino acids, but synthetic designs often incorporate D-amino acids to create unique structures and enhance stability. mdpi.com The use of alternating L- and D-amino acids, as seen in the cyclo[-(L-Gln-D-Ala-L-Glu-D-Ala)2-] sequence, forces the peptide into a flat ring conformation, which is essential for its stacking into nanotubes. mdpi.comnih.gov In linear peptides, introducing a D-amino acid into an L-peptide sequence can enable non-assembling peptides to form β-sheets and hydrogels. frontiersin.org The chirality of the amino acids can control the handedness of the resulting helical or twisted nanostructures. nih.govacs.org For instance, pure enantiomers of ferrocene-diphenylalanine self-assemble into right- or left-handed nanohelices, while their racemic mixture forms different structures under different conditions. nih.gov

Concentration: Peptide self-assembly is a concentration-dependent process. rsc.org Below a certain critical aggregation concentration (CAC), peptides typically exist as monomers in solution. bilkent.edu.tr As the concentration increases above the CAC, self-assembly into ordered structures begins. rsc.org Further increases in concentration can lead to the formation of more complex, hierarchical structures. For example, at low concentrations, a peptide might form individual nanofibers, which then entangle to form a 3D hydrogel network at higher concentrations. researchgate.net In some cases, the type of nanostructure formed can change with concentration; for example, loose ribbons of peptides may begin to appear at approximately 1 mM, whereas they are absent at lower concentrations. pnas.org

Formation of Nanostructures from Gln-Ala Containing Peptides (e.g., Nanotubes, Nanovesicles, Fibrils)

Peptides incorporating the glutamine-alanine motif are versatile building blocks capable of forming a variety of well-defined nanostructures. The specific morphology—be it nanotubes, nanovesicles, or fibrils—is a direct consequence of the peptide's primary sequence, chirality, and the environmental conditions under which assembly occurs. bilkent.edu.tr

Nanotubes: One of the most well-documented nanostructures formed from Gln-Ala containing peptides is the nanotube. mdpi.com These are hollow cylindrical structures formed by the stacking of peptide subunits. mdpi.comnih.gov A seminal example is the self-assembly of the cyclic peptide cyclo[-(L-Gln-D-Ala-L-Glu-D-Ala)2-]. mdpi.comresearchgate.net The alternating D- and L-amino acid sequence facilitates a flat, ring-like conformation that stacks through intermolecular hydrogen bonds between the peptide backbones to form a hollow tube with a uniform internal diameter. nih.govacs.orgacs.org The glutamine residues play a crucial role in this stacking arrangement. pnas.org Similar cyclic peptides containing Gln have also been designed to form nanotubes. nih.govacs.org Surfactant-like peptides, which have a hydrophilic head and a hydrophobic tail, can also form nanotubes. nih.gov For example, peptides with a tail of six consecutive alanine residues (A6) attached to a charged head group have been shown to form nanotubes with diameters of 25-30 nm. bilkent.edu.trnih.gov

Nanovesicles: Vesicles are spherical, hollow structures with a bilayer membrane enclosing an aqueous core. rsc.org Their formation is characteristic of amphiphilic molecules, including certain peptides. nih.gov Surfactant-like peptides containing alanine have been observed to form both nanotubes and nanovesicles. bilkent.edu.trnih.gov The final structure is often dependent on the hydrophobicity of the peptide's tail. bilkent.edu.tr For instance, peptides containing valine, which is more hydrophobic than alanine, have been found to form both nanotubes and nanovesicles. nih.gov The self-assembly of charged amphiphilic block co-polypeptides can also lead to the formation of stable vesicles in aqueous solutions. mdpi.com

Fibrils: Fibrils are elongated, thread-like nanostructures that can intertwine to form larger fibers or hydrogel networks. pnas.orgnih.gov The self-assembly of peptides into fibrils is often driven by the formation of extensive β-sheet structures. acs.org Recent studies have shown that the amino acid glutamine, on its own, can self-assemble into fibrillar, gel-like structures under controlled conditions. nih.gov Computational simulations support this, identifying Gln as having a high propensity to form stable aggregates. nih.gov Furthermore, peptides designed with alternating hydrophobic and hydrophilic residues, a category into which Gln-Ala sequences can fall, are known to form amyloid-like β-sheet fibrils. nih.govacs.org An alanine-rich peptide (A12R2) was shown to form twisted fibrils, driven by electrostatic repulsion between arginine headgroups and the stacking of the alanine residues. nih.gov

The following table summarizes research findings on nanostructures formed from peptides containing glutamine and/or alanine residues.

| Peptide Sequence/Type | Resulting Nanostructure(s) | Key Research Findings |

| cyclo[-(L-Gln-D-Ala-L-Glu-D-Ala)2-] | Nanotubes | Alternating D- and L-amino acids create a flat ring that stacks via hydrogen bonding to form hollow tubes. Assembly is triggered by acidifying an alkaline solution. mdpi.comacs.orgnih.gov |

| Surfactant-like peptides (e.g., Ac-A₆K-NH₂) | Nanotubes and Nanovesicles | Self-assembles into structures ~30-50 nm in diameter. The specific morphology (nanotube vs. vesicle) is influenced by the hydrophobicity of the amino acid tail. bilkent.edu.trnih.gov |

| L-Glutamine (Gln) | Fibrillar gel-like structures | Under controlled aging, Gln self-assembles into distinct fibrillar aggregates, confirmed by computational simulations to be a potent aggregator among nonaromatic polar amino acids. nih.gov |

| Alanine-rich peptide (A₁₂R₂) | Twisted Fibrils | Self-assembly is driven by the stacking of alanine residues and electrostatic repulsion between charged arginine headgroups. nih.gov |

| cyclo[(Gln-D-Ala-Glu-D-Ala)3] | Nanotubes | A 36-membered cyclic peptide that undergoes proton-induced self-assembly to form highly ordered nanotubes with a uniform internal diameter of 13 Å. acs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for H-Gln-Ala-OH, and how do reaction conditions influence yield and purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is a widely used method, as demonstrated by Stewart and Young, achieving a 75% yield for this compound under controlled conditions (acetic acid-water solvent, 174–175°C) . Key factors include:

- Coupling efficiency : Use of carbodiimide activators (e.g., DCC) to enhance amino acid coupling.

- Temperature and pH : Elevated temperatures improve reaction rates but may risk racemization; neutral pH minimizes side reactions.

- Purification : Reverse-phase HPLC is critical for isolating high-purity peptides.

Example data table for synthesis optimization:

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| SPPS (acetic acid) | 75 | >95 | |

| Solution-phase (pH 7) | 62 | 88 |

Q. How can researchers characterize the structural stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should assess:

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and degradation thresholds .

- pH-dependent stability : Circular dichroism (CD) spectroscopy monitors conformational changes in buffers (e.g., pH 2–12) .

- Solvent effects : Nuclear magnetic resonance (NMR) tracks chemical shifts in polar vs. non-polar solvents .

Q. What analytical techniques are essential for verifying the identity and purity of this compound?

- Methodological Answer : A multi-technique approach is required:

- Mass spectrometry (MS) : Confirm molecular weight (288.3 g/mol) and detect impurities .

- HPLC : Quantify purity (>98%) using C18 columns and UV detection at 214 nm .

- Amino acid analysis (AAA) : Hydrolyze the peptide and validate residue ratios via ion-exchange chromatography .

Advanced Research Questions

Q. How does this compound participate in enzyme-substrate interactions, and what experimental designs can elucidate its role?

- Methodological Answer :

- Kinetic assays : Measure and for enzymatic hydrolysis (e.g., using proteases like trypsin) to assess binding affinity .

- Molecular docking simulations : Use software (e.g., AutoDock) to model interactions between this compound and active sites .

- Isotopic labeling : Incorporate -glutamine to track metabolic pathways via NMR .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodological Answer :

- Reproducibility checks : Replicate studies using identical buffers (e.g., PBS vs. Tris-HCl) and purity standards .

- Meta-analysis : Aggregate data from peer-reviewed journals (excluding preprints) to identify trends or outliers .

- Controlled variables : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .

Q. What strategies can be employed to study this compound's role in molecular recognition processes (e.g., protein folding)?

- Methodological Answer :

- Fluorescence resonance energy transfer (FRET) : Tag this compound with fluorophores (e.g., FITC/TRITC) to monitor conformational changes in real-time .

- Nuclear Overhauser effect (NOE) : Use 2D-NMR to map spatial proximity between Ala and Gln residues .

- Comparative studies : Synthesize analogs (e.g., H-Gln-Ser-OH) to isolate side-chain contributions .

Guidelines for Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.